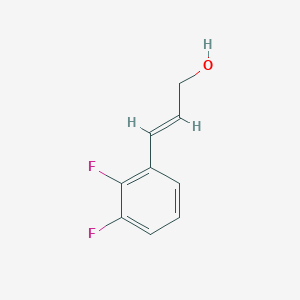

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL

Description

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL is a fluorinated propenol derivative characterized by an (E)-configured double bond, a hydroxyl group at position 1, and a 2,3-difluorophenyl substituent. The 2,3-difluoro substitution on the aromatic ring introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions .

Propriétés

Formule moléculaire |

C9H8F2O |

|---|---|

Poids moléculaire |

170.16 g/mol |

Nom IUPAC |

(E)-3-(2,3-difluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2/b4-2+ |

Clé InChI |

MKPBTHWUSQGECI-DUXPYHPUSA-N |

SMILES isomérique |

C1=CC(=C(C(=C1)F)F)/C=C/CO |

SMILES canonique |

C1=CC(=C(C(=C1)F)F)C=CCO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate reagent to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the alkene. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL may involve large-scale Wittig reactions or other suitable synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(2,3-difluorophenyl)prop-2-enal or 3-(2,3-difluorophenyl)prop-2-enoic acid.

Reduction: Formation of 3-(2,3-difluorophenyl)propan-1-ol.

Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues with Fluorine Substitutions

The compound shares structural similarities with other fluorinated propenols, differing primarily in the position and number of halogen substituents. Key analogues include:

(a) (E)-3-(4-Fluorophenyl)prop-2-en-1-ol

- Substituents : Single fluorine atom at the para position of the phenyl ring.

- Molecular Formula : C₉H₉FO.

- Molecular Weight : 152.17 g/mol .

- Key Differences : The para-fluoro substitution reduces steric hindrance compared to the 2,3-difluoro analogue. This positional difference may lead to distinct hydrogen-bonding patterns and dipole moments, affecting crystal packing and solubility.

(b) (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

- Substituents : Chlorine at position 2 and fluorine at position 6 on the phenyl ring.

- Molecular Formula : C₉H₈ClFO.

- Molecular Weight : 186.61 g/mol .

- Key Differences: The chloro-fluoro combination introduces both electronic (electron-withdrawing) and steric effects.

(c) (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL (Target Compound)

- Substituents : Two fluorine atoms at ortho (2) and meta (3) positions.

- Molecular Formula : C₉H₈F₂O.

- Molecular Weight : 170.16 g/mol (calculated).

- Unique Features : The 2,3-difluoro group creates a sterically congested environment near the hydroxyl group, which may hinder rotational freedom and promote specific hydrogen-bonding motifs. This could enhance thermal stability or influence bioavailability in pharmaceutical contexts.

Functional Group Variations

(a) (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

- Structure : Contains a ketone group instead of a hydroxyl group.

- Molecular Formula : C₁₇H₁₅FO₂.

- Key Differences: The ketone functionality eliminates hydrogen-bonding donor capacity, reducing solubility in polar solvents. The ethoxy group introduces additional steric bulk and electron-donating effects, altering electronic properties compared to the target compound .

Physicochemical and Electronic Properties

Activité Biologique

(E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

(E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol features a propene backbone with a hydroxyl group and a difluorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 188.16 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may influence its interactions with biological targets.

Biological Activity

Research indicates that (E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol exhibits antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. Below are key findings related to its biological activity:

Antimicrobial Properties

- Inhibition of Pathogens : Studies have shown that (E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's difluorophenyl group may enhance its binding affinity to bacterial enzymes, improving its efficacy against pathogens.

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

- Cell Proliferation Inhibition : Preliminary studies indicate that (E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol may inhibit the proliferation of cancer cells in vitro. The compound has shown promising results in reducing cell viability in various cancer cell lines.

- Targeting Molecular Pathways : The unique structure of this compound allows it to influence biological pathways related to cancer progression. It may modulate the activity of specific receptors or enzymes involved in tumor growth and metastasis .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of (E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Efficacy

In another investigation, the effect of (E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol on human breast cancer cell lines was assessed. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at various concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

The biological activity of (E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The difluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, allowing the compound to inhibit key enzymes involved in bacterial growth and cancer cell proliferation .

- Receptor Modulation : The propenol moiety may participate in nucleophilic or electrophilic reactions that modulate the activity of target molecules critical for cellular functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.